Camphomen

Description

Camphomen is a medicinal aerosol formulation containing camphor (1,7,7-trimethylbicyclo[2.2.1]heptan-2-one) as its primary active ingredient. It is clinically employed for managing pain and inflammation in conditions such as rheumatism and arthritis. This compound exerts analgesic, antimicrobial, and anti-inflammatory effects through topical application, leveraging camphor’s ability to act as a counter-irritant and mild anesthetic .

Properties

CAS No. |

62476-74-8 |

|---|---|

Molecular Formula |

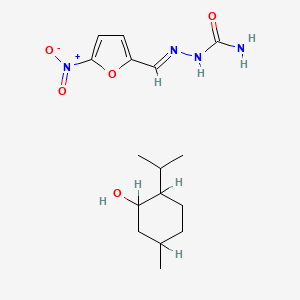

C16H26N4O5 |

Molecular Weight |

354.40 g/mol |

IUPAC Name |

5-methyl-2-propan-2-ylcyclohexan-1-ol;[(E)-(5-nitrofuran-2-yl)methylideneamino]urea |

InChI |

InChI=1S/C10H20O.C6H6N4O4/c1-7(2)9-5-4-8(3)6-10(9)11;7-6(11)9-8-3-4-1-2-5(14-4)10(12)13/h7-11H,4-6H2,1-3H3;1-3H,(H3,7,9,11)/b;8-3+ |

InChI Key |

UHZRELPYFHGQEK-PWLQPTCQSA-N |

Isomeric SMILES |

CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)N |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C.C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Camphomen is prepared by mixing an alcohol solution of Furacilin with menthol, eucalyptus oil, camphor, castor oil, and olive oil . This mixture is then combined with dichlorodifluoromethane (Freon-12) in a 1:2 weight ratio to form a stable, homogeneous solution . The solution is placed into a glass aerosol container coated with a protective polymeric layer, and a valve-spray nozzle is used to dispense the aerosol .

Industrial Production Methods

The industrial production of this compound involves the preparation of the alcoholic solution of Furacilin and the subsequent addition of the oils and Freon-12 . The mixture is then packaged into aerosol containers under controlled conditions to ensure the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Camphomen undergoes various chemical reactions, including:

Substitution: The menthol and camphor in this compound can participate in substitution reactions, which may modify their therapeutic effects.

Common Reagents and Conditions

Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

Oxidation: The oxidation of camphor and eucalyptus oil produces compounds with enhanced antiseptic properties.

Reduction: The reduction of Furacilin results in more potent antibacterial agents.

Substitution: Substitution reactions involving menthol and camphor yield derivatives with modified therapeutic effects.

Scientific Research Applications

Camphomen has a wide range of scientific research applications, including:

Mechanism of Action

Camphomen exerts its effects through several mechanisms:

Antiseptic Action: The oxidation of camphor and eucalyptus oil produces compounds that inhibit the growth of bacteria and other pathogens.

Anti-inflammatory Action: The components of this compound, such as menthol and camphor, reduce inflammation by modulating the activity of inflammatory mediators.

Protective Action: The oil-based formulation of this compound protects the mucous membrane from mechanical, temperature, and chemical irritations.

Comparison with Similar Compounds

Data Table: Comparative Analysis of this compound and Analogues

| Compound | Structure/Modification | Primary Use | Mechanism of Action | Key Side Effects |

|---|---|---|---|---|

| This compound | Camphor aerosol | Arthritis, rheumatism | TRP channel modulation | Convulsions (if absorbed) |

| Bromocamphor | C3-brominated camphor | Sedation (historical) | CNS depression | Respiratory depression |

| Camphor Oil | Crude terpene mixture | Muscle pain relief | Irritant/antimicrobial | Skin irritation |

| Camphor Alcohol | Hydrogenated camphor | Ointment preservative | Mild antimicrobial | Limited toxicity |

Research Findings and Clinical Considerations

- Efficacy : this compound’s aerosolized form enables rapid absorption and localized effects, outperforming camphor oil in targeted pain relief .

- Safety : Bromocamphor’s systemic effects limit its use compared to this compound’s topical application, which minimizes systemic exposure .

- Formulation Advantages : this compound’s standardized camphor concentration reduces variability in efficacy and toxicity risks associated with unrefined camphor oil .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.